3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Overview
Description
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol This compound is characterized by the presence of a benzoic acid moiety substituted with a tetrafluoroethoxy group at the meta position
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Biochemical Analysis
Biochemical Properties
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorinated ethoxy group can form hydrogen bonds and van der Waals interactions with amino acid residues in enzyme active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to inhibit certain hydrolases by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For instance, the tetrafluoroethoxy group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carriers and other transport proteins. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. This distribution can influence the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological effects. For example, this compound has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme can be represented as follows:
3-Hydroxybenzoic acid+1,1,2,2-Tetrafluoroethanol→3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate various biological and chemical processes, making the compound valuable for research and development .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)benzoic acid
- 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
- 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Uniqueness
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is unique due to the specific positioning of the tetrafluoroethoxy group on the benzoic acid ring. This positioning affects its chemical properties and reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUHQSIHGQDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342109 | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70126-48-6 | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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